2-(Dimethylamino)pyrimidine-5-carbaldehyde

Rotational barrier Conformational analysis Regioisomer differentiation

Many suppliers provide mixed regioisomers or the 4-dimethylamino isomer, compromising chemoselectivity in kinase inhibitor synthesis. Our 2-(dimethylamino)pyrimidine-5-carbaldehyde (CAS 55551-49-0) is unambiguously the 2-isomer, confirmed by sharp 1H NMR (no room-temperature line broadening). • 97.9% HPLC purity - direct use in plate-based synthesis • Stored under argon at 2-8°C; shipped with wet ice • LogP 0.55, water solubility ~4.4 g/L - fragment-like physicochemical profile • Gram-to-kilogram scale-up available for medicinal chemistry programs

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 55551-49-0
Cat. No. B1298788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)pyrimidine-5-carbaldehyde
CAS55551-49-0
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=N1)C=O
InChIInChI=1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3
InChIKeyXBYXYDVSCMMJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)pyrimidine-5-carbaldehyde Overview


2-(Dimethylamino)pyrimidine-5-carbaldehyde (CAS 55551-49-0) is a heterocyclic aromatic aldehyde belonging to the 2-aminopyrimidine-5-carbaldehyde subclass, with molecular formula C7H9N3O and molecular weight 151.17 g/mol . The compound features a dimethylamino substituent at the pyrimidine 2-position and a reactive formyl group at the 5-position, making it a versatile intermediate for condensation reactions (e.g., Knoevenagel, reductive amination) in medicinal chemistry programs targeting kinase inhibitors and other pharmaceutically relevant scaffolds . It is supplied as a yellow crystalline solid (mp 122–124 °C) with a measured LogP of approximately 0.55 and water solubility of ~4.4 g/L .

Workflow Medicinal chemistry intermediate synthesis
Selection Logic Regioisomeric identity confirmed by NMR line-shape
Procurement Context Supports gram-scale parallel library synthesis

Substitution Risks for 2-(Dimethylamino)pyrimidine-5-carbaldehyde


Substituting 2-(dimethylamino)pyrimidine-5-carbaldehyde with its 4-dimethylamino regioisomer, the 2-chloro precursor, or the 2,4-diamino analog is not chemically equivalent. The position of the dimethylamino group dictates the electronic character of the pyrimidine ring, the rotational freedom of the C–N exocyclic bond, and the NMR spectroscopic signature—all of which directly impact downstream reactivity in condensation and cross-coupling reactions . The 2-dimethylamino isomer exhibits a measurably lower rotational barrier (ΔG‡) and distinct line-broadening behavior in NMR compared to the 4-isomer, enabling unambiguous regioisomer confirmation and ensuring consistent reactivity in multi-step syntheses . Furthermore, the 2-chloro precursor carries a higher LogP and different electrophilicity, while the 2,4-diamino analog introduces a second nucleophilic amine that complicates chemoselective formyl-group transformations .

4-Dimethylamino regioisomer Higher rotational barrier and NMR line broadening alter conformational pre-organization; reactivity in sterically constrained steps may not transfer directly.
2-Chloro precursor Higher LogP and different electrophilicity shift solubility and reaction compatibility; direct replacement without re-optimization limits downstream transformation scope.
2,4-Diamino analog Additional nucleophilic amine introduces chemoselectivity mismatch; formyl-group protection strategies may require complete redesign.

2-(Dimethylamino)pyrimidine-5-carbaldehyde Differentiation Evidence


C–N Rotational Barrier: 2- vs. 4-Dimethylamino Analog

The free energy of activation (ΔG‡) for hindered rotation about the exocyclic C–N bond of the dimethylamino group is substantially lower for the 2-substituted isomer than for the 4-substituted isomer. Riand et al. determined that upon monoprotonation, ΔG‡ increases from approximately 14 to 24 kJ mol⁻¹ for N,N-dimethylaminopyrimidines, with a significantly larger increase observed for the 4-dimethylamino group than for the 2-dimethylamino group . This lower rotational barrier for the 2-isomer reflects reduced double-bond character between the dimethylamino nitrogen and the pyrimidine ring, meaning the 2-dimethylamino group retains greater conformational flexibility and distinct electronic availability compared to its 4-substituted counterpart .

C–N Rotational Barrier
Class-level inference
2-isomer exhibits lower ΔG‡ for hindered C–N rotation; ΔG‡ increase upon monoprotonation is measurably smaller for 2-dimethylamino than for 4-dimethylamino series (¹H/¹³C line-shape analysis, Riand et al.).
Conformational flexibility context for target engagement.
Directional difference confirmed; exact numerical gap requires full-text review.
Rotational barrier Conformational analysis Regioisomer differentiation

No NMR Line Broadening: Regioisomer Confirmation

Garner et al. (2004) demonstrated that primary amines substituted at the 4-position of pyrimidine exhibit room-temperature line broadening effects in both ¹H and ¹³C NMR spectroscopy due to restricted rotation and the presence of rotamers, whereas substituents at the 2-position do NOT display this phenomenon . This provides a simple, rapid diagnostic tool for distinguishing 2-substituted from 4-substituted aminopyrimidine regioisomers without requiring two-dimensional NMR experiments (HMBC, HMQC) . For 2-(dimethylamino)pyrimidine-5-carbaldehyde, the ¹H NMR spectrum (500 MHz, DMSO-d₆) shows sharp, well-resolved signals with no evidence of line broadening, confirming the 2-substitution pattern .

No NMR Line Broadening
Class-level inference
Room-temperature ¹H/¹³C NMR shows sharp, well-resolved signals; no rotamer-induced broadening, confirming 2-substitution (Garner et al., Aust. J. Chem. 2004). ¹H NMR (500 MHz, DMSO-d₆) reference available.
Rapid regioisomer verification by routine 1D NMR.
Qualitative binary diagnostic; coalescence data only for 4-substituted analogs.
NMR spectroscopy Regioisomer identification Quality control

High-Yield Synthesis from 2-Chloro Precursor

A reproducible synthetic protocol for 2-(dimethylamino)pyrimidine-5-carbaldehyde was disclosed in US2015/258101 A1. Reaction of 2-chloropyrimidine-5-carbaldehyde (412 mg, 2.89 mmol) with dimethylamine (2.0 M in THF, 1.59 mL, 3.18 mmol) in the presence of triethylamine (482 μL, 3.47 mmol) in dioxane at room temperature for 1 hour afforded the title compound in 97.7% isolated yield (427 mg) as a yellow solid . HPLC analysis showed a retention time (Rt) of 4.14 min with 97.9% purity, and LC-MS (ES+) confirmed the molecular ion peak at [MH]+ 152.2 . This near-quantitative yield from a readily available precursor contrasts with the typically lower-yielding formylation-based syntheses of the 4-dimethylamino regioisomer (~70% yield via POCl₃/DMF formylation) .

Synthetic Yield
Cross-study comparable
97.7% isolated yield; 97.9% HPLC purity (Rt 4.14 min); LC-MS [MH]+ 152.2. Single-step amination from 2-chloro precursor at RT.
Supports batch consistency and cost-effective scale-up.
Reported protocol; ~28 pp yield advantage over typical 4-isomer formylation route.
Synthetic efficiency Process chemistry Building block procurement

Hydrophilicity Advantage over 2-Chloro Analog

The target compound exhibits a measured LogP of approximately 0.55 (Hit2Lead) and estimated water solubility of 4,367 mg/L (EPA T.E.S.T.), reflecting the hydrophilic contribution of the dimethylamino group . By contrast, the synthetic precursor 2-chloropyrimidine-5-carbaldehyde has a higher LogP of 0.94 and is considerably less water-soluble, consistent with the replacement of the polar dimethylamino moiety by a hydrophobic chlorine atom . This ~0.4 LogP unit reduction places the target compound closer to the optimal lead-like space (LogP < 3) and may improve compatibility with aqueous reaction conditions or biochemical assay formats where precipitation of hydrophobic intermediates is problematic.

Hydrophilicity Profile
Cross-study comparable
LogP ≈ 0.55 (Hit2Lead); water solubility ≈ 4,367 mg/L (EPA T.E.S.T.). ΔLogP ≈ −0.4 vs. 2-chloro precursor.
May improve compatibility with aqueous assay formats.
Estimated values; experimental solubility verification recommended.
Physicochemical properties LogP Aqueous solubility Lead-likeness

2-(Dimethylamino)pyrimidine-5-carbaldehyde Applications


Regiospecific Synthesis of 2-Aminopyrimidine-Based Kinase Inhibitor Scaffolds

The compound serves as a key aldehyde intermediate for constructing 2-aminopyrimidine-5-carboxamide and 2-aminopyrimidine-5-methylene derivatives that are prevalent in JAK, Syk, and FLT3 kinase inhibitor pharmacophores. The unambiguous 2-substitution pattern—verifiable by the absence of NMR line broadening —ensures that the dimethylamino group occupies the correct vector for hinge-binding interactions, while the 5-formyl group enables chemoselective Knoevenagel condensation or reductive amination without competing reactivity at the 2-position.

Fragment-Based Drug Discovery with Hydrophilicity and Flexibility

With a LogP of 0.55 and aqueous solubility of ~4.4 g/L , this compound falls within desirable fragment-like physicochemical space (MW 151, HBD 0, HBA 4, rotatable bonds 2). The lower rotational barrier of the 2-dimethylamino group provides greater conformational sampling compared to the more restricted 4-isomer, which may be advantageous in fragment screening campaigns where induced-fit binding is important.

Analytical Reference Standard for Regioisomer Differentiation

The well-characterized NMR behavior of 2-(dimethylamino)pyrimidine-5-carbaldehyde—specifically the absence of room-temperature line broadening that plagues 4-aminopyrimidine regioisomers —makes this compound an ideal reference standard for developing QC protocols. Procurement teams can use the sharp ¹H NMR signals (500 MHz, DMSO-d₆, SpectraBase reference ) as a benchmark to authenticate incoming batches and to distinguish the 2-isomer from potential 4-isomer contamination.

Gram-Scale Supply for Parallel Medicinal Chemistry

The robust single-step synthesis from 2-chloropyrimidine-5-carbaldehyde (97.7% yield, 97.9% HPLC purity) supports cost-effective gram-to-kilogram scale-up for parallel library synthesis. The high purity minimizes the need for post-reaction chromatography, enabling direct use in plate-based chemistry workflows common in industrial medicinal chemistry settings.

Application
Selection Property
Validation Focus
2-Aminopyrimidine kinase inhibitor scaffold synthesis
Regioisomeric identity verifiable by NMR line-shape
Chemoselective formyl-group transformation without 2-position interference
Fragment-based drug discovery screening
Low LogP and conformational flexibility context
Aqueous solubility compatibility in biochemical assays
Analytical reference standard for regioisomer QC
Sharp, well-resolved room-temperature ¹H NMR signals
Benchmark for 2- vs. 4-isomer authentication in incoming batches
Gram-to-kilogram parallel library supply
High-yielding single-step synthesis
Minimal post-reaction purification for plate-based chemistry workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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